Forsythoside A

Overview

Description

Forsythoside A is a phenylethanoid glycoside primarily extracted from the dried fruit of Forsythia suspensa (Thunb.) Vahl, a medicinal plant widely used in traditional Chinese medicine. This compound is known for its extensive pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties .

Mechanism of Action

Forsythoside A, also known as Forsythiaside, is a phenylethanol glycoside found in Forsythia suspensa (Thunb.) Vahl, a medicinal plant widely used in traditional Chinese medicine . This compound has been the subject of numerous investigations due to its extensive pharmacological activities .

Target of Action

This compound interacts with several key genes related to biological processes such as response to peptide hormone, response to oxidative stress, and participation in the oxidative stress of the forkhead box O (FoxO) signaling pathway . It also regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it can inhibit norepinephrine-induced vasoconstriction by reducing the influx of extracellular calcium ions . It also prevents zymosan A-induced cell migration in neutrophil-differentiated HL-60 cells via the PD-1/PD-L1 pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the oxidative stress of the FoxO signaling pathway . It also regulates the TLR4/MyD88/NF-κB and Nrf2/HO-1 signaling pathways, which are related to inflammation and oxidative stress, respectively .

Pharmacokinetics

After oral administration of this compound, the absorption is fast with a T_max of 20 min, but the bioavailability is only 0.5%

Result of Action

This compound has been shown to have various therapeutic effects. It can exert neuroprotective effects by activating the Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage . It also improves the semen quality, malondialdehyde (MDA) levels, and superoxide dismutase (SOD) activities of rats with oligoasthenospermia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that chitosan derivatives can enhance the intestinal absorption and bioavailability of this compound . Moreover, it has been suggested that limiting the contents of this compound in injections should be considered due to its potential to cause vascular leakage .

Biochemical Analysis

Biochemical Properties

Forsythoside A interacts with various enzymes, proteins, and other biomolecules. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the viability of lipopolysaccharide (LPS)-treated RAW264.7 cells and primary lymphocytes, suggesting that this compound effectively counters the adverse effects of endotoxins . It also exerts neuroprotective effects by activating Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to block the LPS/TLR4 signaling pathway and inhibit regulatory T cells (Tregs), downregulating Foxp3, IL-10 and TGF-β1, molecules involved in the immunosuppressive function of Tregs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound significantly reduced the levels of urine protein, blood creatinine and urea nitrogen in a nephropathy rat model induced by adriamycin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. An in vitro Caco-2 cell model and a single-pass intestinal perfusion in situ model in SD rats were used to investigate the intestinal absorption of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Forsythoside A can be synthesized through a series of chemical reactions involving the esterification of phenylethanoid glycosides. The process typically involves the use of solvents like ethanol and specific catalysts to facilitate the reaction. The optimal conditions for the extraction process include a temperature of 53.4°C, an extraction time of 2.2 hours, a liquid-to-material ratio of 45.7 mL/g, and a pH value of 6 .

Industrial Production Methods: Industrial production of this compound involves the extraction from Forsythia suspensa leaves using a β-cyclodextrin-assisted method. This green extraction process optimizes the yield and purity of this compound. The process parameters include a solid-liquid ratio of 1:36.3, a temperature of 75.25°C, and a pH of 3.94. The use of β-cyclodextrin enhances the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Forsythoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using specific catalysts and solvents.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Forsythoside A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their chemical properties.

Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.

Industry: this compound is used in the development of herbal medicines and dietary supplements due to its therapeutic properties

Comparison with Similar Compounds

Forsythoside A is often compared with other phenylethanoid glycosides such as Forsythoside B and Forsythoside E:

Forsythoside B: Similar to this compound, Forsythoside B exhibits anti-inflammatory and antioxidant properties.

Forsythoside E: This compound has similar pharmacological activities but does not induce vascular leakage like this compound and Forsythoside B.

This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways, making it a unique and valuable compound in scientific research and therapeutic applications.

Properties

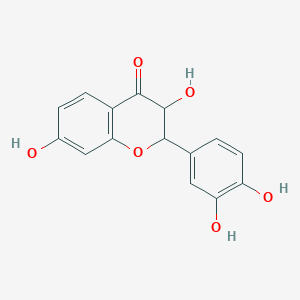

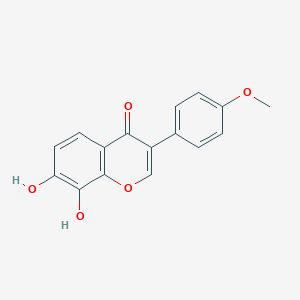

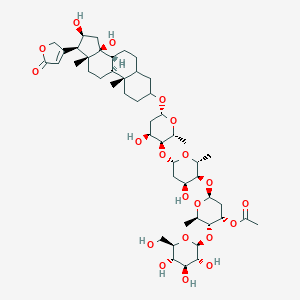

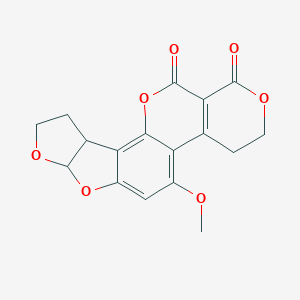

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of forsythiaside?

A1: Forsythiaside exhibits a wide range of pharmacological activities, including:

Q2: How does forsythiaside interact with the NF-κB signaling pathway?

A2: Forsythiaside has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway [, ]. While the exact mechanism remains unclear, studies suggest forsythiaside might inhibit NF-κB activation by preventing IκBα degradation and p65 phosphorylation []. This, in turn, suppresses the expression of pro-inflammatory cytokines, like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects.

Q3: What is the role of the Nrf2/HO-1 pathway in forsythiaside's cardioprotective effects?

A3: Forsythiaside activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress [, ]. By promoting Nrf2 nuclear translocation and increasing HO-1 expression, forsythiaside enhances the antioxidant capacity of cardiomyocytes, protecting them from H2O2-induced damage [, ]. This activation contributes significantly to its cardioprotective effects.

Q4: What is known about the pharmacokinetics of forsythiaside?

A4: Studies in rats show that forsythiaside exhibits rapid absorption and elimination after intravenous administration, fitting a two-compartment pharmacokinetic model [, ]. Research indicates a moderate plasma protein binding capacity, ranging from 62.9% to 69.3% at various concentrations [].

Q5: How is forsythiaside quantified in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is the primary method for quantifying forsythiaside in biological samples [, , , , ]. This method offers good sensitivity, accuracy, and reproducibility for pharmacokinetic studies.

Q6: What methods are employed to study forsythiaside stability?

A6: Researchers utilize UV spectrophotometry to assess forsythiaside stability under various conditions, including different pH levels and temperatures []. This method helps determine the compound's susceptibility to degradation and its stability profile under different storage and processing conditions.

Q7: What is the chemical structure of forsythiaside?

A7: Forsythiaside is a phenylethanoside glycoside. While specific spectroscopic data isn't directly provided in the research, its structure consists of a phenylethyl alcohol moiety linked to a glucose molecule via a glycosidic bond.

Q8: What is known about the material compatibility and stability of forsythiaside?

A8: Forsythiaside exhibits instability under alkaline conditions (pH 9.40), showing greater stability in acidic environments (pH 4.03) and at moderate temperatures []. This information is crucial for optimizing formulation strategies and storage conditions to ensure its stability and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.